molecular formula C7H4BrClFNO3 B13161506 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene

1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene

Cat. No.: B13161506
M. Wt: 284.47 g/mol
InChI Key: OIIFULVGKSDMIM-UHFFFAOYSA-N
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Description

1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene is a complex organic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a substituted benzene ring followed by nucleophilic substitution reactions. For instance, starting with a fluorobenzene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Subsequent chloromethoxylation can be performed using chloromethyl methyl ether (MOMCl) under acidic conditions. The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic medium.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in alkaline medium or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Reduction: 1-Bromo-4-(chloromethoxy)-2-fluoro-5-aminobenzene.

    Oxidation: Oxidized derivatives with altered functional groups.

Scientific Research Applications

1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for instance, can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antibacterial or antifungal effects. The halogen atoms (bromine and chlorine) can participate in halogen bonding, influencing the compound’s binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

    1-Bromo-4-chloro-2-fluorobenzene: Shares similar halogen substituents but lacks the nitro and methoxy groups.

    1-Bromo-4-chloro-2-nitrobenzene: Contains a nitro group but lacks the fluorine and methoxy groups.

    1-Bromo-4-(methoxymethoxy)-2-fluoro-5-nitrobenzene: Similar structure but with a different methoxy substituent.

Uniqueness: 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-withdrawing (nitro, halogens) and electron-donating (methoxy) groups allows for versatile chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C7H4BrClFNO3

Molecular Weight

284.47 g/mol

IUPAC Name

1-bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene

InChI

InChI=1S/C7H4BrClFNO3/c8-4-1-6(11(12)13)7(14-3-9)2-5(4)10/h1-2H,3H2

InChI Key

OIIFULVGKSDMIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)OCCl)[N+](=O)[O-]

Origin of Product

United States

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